

## Istaroxime: A Luso-Inotropic Agent for Acute Heart Failure - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Istaroxime hydrochloride |           |
| Cat. No.:            | B11936440                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Istaroxime is a first-in-class intravenous luso-inotropic agent developed for the treatment of acute heart failure (AHF) and cardiogenic shock. Chemically derived from androstenedione, it possesses a unique dual mechanism of action that distinguishes it from other inotropic agents. Istaroxime simultaneously inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to a potent enhancement of both cardiac contractility (inotropism) and relaxation (lusitropism), addressing key pathophysiological aspects of heart failure. Preclinical and clinical studies have demonstrated that Istaroxime improves hemodynamic parameters, such as increasing systolic blood pressure and cardiac index, without a significant increase in heart rate, a common adverse effect of traditional inotropes. This technical guide provides an indepth overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental methodologies related to Istaroxime.

### **Discovery and Development**

Istaroxime emerged from a drug discovery program aimed at identifying novel cardiac glycoside-like compounds with an improved therapeutic window.[1][2] It is a steroidal derivative, specifically an (E,Z)-3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride, and is chemically unrelated to digitalis glycosides.[1][3] The development of Istaroxime was driven by the need for a therapy for AHF that could enhance cardiac performance without the



arrhythmogenic and other adverse effects associated with existing treatments like dobutamine and milrinone.[4][5]

The development pathway has included extensive preclinical evaluation in various animal models of heart failure, which demonstrated its positive effects on cardiac function.[1][5] Subsequently, Istaroxime has progressed through Phase 2 clinical trials, showing promising results in patients with acute heart failure and early cardiogenic shock.[6][7] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for Istaroxime for the treatment of acute heart failure, highlighting its potential to address a significant unmet medical need.[8]

## **Mechanism of Action: A Dual Approach**

Istaroxime's unique pharmacological profile stems from its ability to modulate two critical components of cardiomyocyte calcium handling: the Na+/K+-ATPase and SERCA2a.[1][4][9]

- 2.1. Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump located on the sarcolemma of cardiac muscle cells.[6][10] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell. This results in a net increase in intracellular calcium concentration, leading to enhanced contractility of the cardiac muscle.[1]
- 2.2. Stimulation of SERCA2a: Uniquely, Istaroxime also directly stimulates SERCA2a, an ATP-dependent calcium pump on the membrane of the sarcoplasmic reticulum (SR).[9][11][12] In heart failure, SERCA2a activity is often impaired, leading to slowed calcium reuptake into the SR during diastole and reduced SR calcium stores for subsequent contractions. Istaroxime enhances SERCA2a activity, which accelerates the sequestration of calcium from the cytosol back into the SR during diastole. This improves myocardial relaxation (lusitropy) and also increases the amount of calcium available for release during the next systole, further contributing to its inotropic effect.[12][13] It is believed that Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein of SERCA2a.[2][11]

The combined effect of Na+/K+-ATPase inhibition and SERCA2a stimulation results in a potent luso-inotropic action, improving both contraction and relaxation of the heart muscle.

## **Quantitative Pharmacological Data**



The following tables summarize the key quantitative data for Istaroxime and its metabolite, PST3093.

Table 1: In Vitro Potency of Istaroxime

| Target            | Action     | Species/Tis<br>sue   | Parameter | Value             | Reference(s            |
|-------------------|------------|----------------------|-----------|-------------------|------------------------|
| Na+/K+-<br>ATPase | Inhibition | Not Specified        | IC50      | 0.11 μΜ           | [1][6][10][14]<br>[15] |
| Na+/K+-<br>ATPase | Inhibition | Dog Kidney           | IC50      | 0.43 ± 0.15<br>μΜ | [14][15]               |
| Na+/K+-<br>ATPase | Inhibition | Guinea Pig<br>Kidney | IC50      | 8.5 μΜ            | [14][15]               |

Table 2: In Vitro Potency of Istaroxime Metabolite (PST3093) on SERCA2a

| Target  | Action      | Assay<br>Condition                          | Parameter | Value | Reference(s<br>) |
|---------|-------------|---------------------------------------------|-----------|-------|------------------|
| SERCA2a | Stimulation | Reversal of<br>PLN-induced<br>shift in KdCa | EC50      | 39 nM | [9]              |

Table 3: Summary of Hemodynamic Effects from a Phase II Clinical Trial (HORIZON-HF)



| Parameter                                   | Istaroxime<br>Dose<br>(µg/kg/min) | Change from<br>Baseline<br>(Mean ± SD) | p-value vs.<br>Placebo | Reference(s) |
|---------------------------------------------|-----------------------------------|----------------------------------------|------------------------|--------------|
| Pulmonary Capillary Wedge Pressure (PCWP)   | 0.5                               | -3.2 ± 6.8 mmHg                        | < 0.05                 | [16]         |
| 1.0                                         | -3.3 ± 5.5 mmHg                   | < 0.05                                 | [16]                   |              |
| 1.5                                         | -4.7 ± 5.9 mmHg                   | < 0.05                                 | [16]                   |              |
| Heart Rate (HR)                             | All doses                         | Significant<br>Decrease                | < 0.05                 | [16]         |
| Systolic Blood<br>Pressure (SBP)            | All doses                         | Significant<br>Increase                | < 0.05                 | [16]         |
| Cardiac Index                               | 1.5                               | Significant<br>Increase                | < 0.05                 | [16]         |
| Left Ventricular<br>End-Diastolic<br>Volume | 1.5                               | Significant<br>Decrease                | < 0.05                 | [16]         |

## **Experimental Protocols**

4.1. Na+/K+-ATPase Activity Assay (Inhibition)

This assay is designed to measure the inhibitory effect of a compound on Na+/K+-ATPase activity, typically by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

- Principle: The total ATPase activity in a membrane preparation is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference between the two represents the Na+/K+-ATPase activity. The assay is then repeated with varying concentrations of the test compound to determine its IC50 value.[4][17]
- Materials:



- Enzyme source: Purified Na+/K+-ATPase from sources like dog or guinea pig kidney, or microsomal preparations from cardiac tissue.[14]
- Assay Buffer: Typically contains Tris-HCl or Histidine, MgCl<sub>2</sub>, KCl, and NaCl at a physiological pH.[4]
- Substrate: Adenosine triphosphate (ATP), sometimes radiolabeled ([γ-<sup>32</sup>P]ATP) for higher sensitivity.[14]
- Ouabain solution (for determining specific activity).
- Test compound (Istaroxime) at various concentrations.
- Reagents for Pi detection (e.g., malachite green-based reagent or reagents for the Baginski assay).[7][18]

#### Procedure:

- Prepare reaction mixtures containing the assay buffer, ions, and either ouabain (for control) or the test compound at various concentrations.
- Add the enzyme preparation to the reaction mixtures and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).[4][19]
- Initiate the reaction by adding ATP.
- Incubate the reaction at 37°C for a defined period (e.g., 15-20 minutes).[4][19]
- Stop the reaction by adding a quenching solution, such as perchloric acid or a solution containing EDTA.[19]
- Measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., reading absorbance at a specific wavelength) or by scintillation counting if using radiolabeled ATP.[14][19]
- Calculate the Na+/K+-ATPase activity as the difference between the total activity and the ouabain-insensitive activity.



 Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

#### 4.2. SERCA2a Activity Assay (Stimulation)

This assay measures the ability of a compound to stimulate the Ca<sup>2+</sup>-pumping activity of SERCA2a, which can be assessed by measuring either ATP hydrolysis or Ca<sup>2+</sup> uptake into microsomes.

Principle: The activity of SERCA2a is Ca<sup>2+</sup>-dependent. The assay measures the rate of ATP hydrolysis or Ca<sup>2+</sup> uptake at various free Ca<sup>2+</sup> concentrations in the presence and absence of the test compound. An increase in the maximal velocity (Vmax) or a decrease in the Ca<sup>2+</sup> concentration required for half-maximal activation (EC50) indicates stimulation of SERCA2a.
 [7]

#### Materials:

- Enzyme source: Sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue.
   [12]
- Assay Buffer: Typically contains a pH buffer (e.g., TES/TRIS or MOPS), KCl, MgCl<sub>2</sub>, and a
   Ca<sup>2+</sup> chelator like EGTA to control the free Ca<sup>2+</sup> concentration.[7]
- o ATP.
- Calcium chloride (CaCl<sub>2</sub>) solution to create a range of free Ca<sup>2+</sup> concentrations.
- Test compound (Istaroxime) at various concentrations.
- For ATP hydrolysis assay: Reagents for Pi detection.[7]
- For Ca<sup>2+</sup> uptake assay: Radiolabeled <sup>45</sup>Ca<sup>2+</sup> and a filtration apparatus.
- For coupled enzyme assay: Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH to spectrophotometrically measure ADP production.
- Procedure (ATP Hydrolysis Method):



- Prepare reaction mixtures containing assay buffer, EGTA, and varying concentrations of CaCl<sub>2</sub> to achieve a range of free Ca<sup>2+</sup> concentrations.
- Add the SR microsome preparation and the test compound or vehicle to the reaction mixtures.
- Pre-incubate at 37°C.
- Initiate the reaction by adding ATP.
- Incubate at 37°C for a defined period.
- Stop the reaction and measure the liberated Pi as described in the Na+/K+-ATPase assay.
- Plot the rate of ATP hydrolysis against the free Ca<sup>2+</sup> concentration to generate a doseresponse curve and determine Vmax and EC50.

#### 4.3. In Vivo Hemodynamic Assessment

This involves evaluating the effects of the luso-inotropic agent on cardiac function in animal models of heart failure.

- Principle: To assess the inotropic and lusitropic effects of a drug in a living organism, various hemodynamic parameters are measured before, during, and after drug administration.[5][8]
- Animal Models: Common models include dogs with induced heart failure or genetically cardiomyopathic hamsters.[5]

#### Procedure:

- Anesthetize the animal and surgically implant catheters for pressure and volume measurements (e.g., in the left ventricle, aorta, and pulmonary artery).
- Perform baseline measurements of hemodynamic parameters.
- Administer the test compound (e.g., Istaroxime) via intravenous infusion at escalating doses.[5][8]



- Continuously monitor and record hemodynamic parameters throughout the infusion period.
- Post-infusion monitoring is also conducted to assess the duration of action and any rebound effects.
- Key Hemodynamic Parameters Measured:
  - Left ventricular pressure (LVP) and its first derivative (dP/dtmax and dP/dtmin) as indices
    of contractility and relaxation.[5]
  - Heart rate (HR).
  - o Systolic and diastolic blood pressure (SBP, DBP).
  - Cardiac output (CO) or cardiac index (CI).
  - Pulmonary capillary wedge pressure (PCWP) as an indicator of left ventricular filling pressure.
  - Echocardiographic parameters such as ejection fraction (EF), fractional shortening, and diastolic function parameters.[12]

# Visualizations Signaling Pathway of Istaroxime



Click to download full resolution via product page





Caption: Signaling pathway of Istaroxime's dual mechanism of action.

# **Experimental Workflow for Preclinical Evaluation of Luso-inotropic Agents**





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for luso-inotropic agents.



### Conclusion

Istaroxime represents a significant advancement in the pharmacological management of acute heart failure. Its novel dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, offers a unique luso-inotropic profile that has the potential to improve cardiac function with a favorable safety profile compared to existing therapies. The data from preclinical and Phase 2 clinical trials are encouraging, suggesting that Istaroxime can effectively improve hemodynamic parameters in patients with AHF. Further clinical development, including Phase 3 trials, will be crucial in establishing its role in the treatment of this life-threatening condition. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Istaroxime | intravenous agen | CAS# 374559-48-5 | InvivoChem [invivochem.com]
- 2. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime: a new luso-inotropic agent for heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Istaroxime (hydrochloride) MedChem Express [bioscience.co.uk]
- 6. Structures of the heart specific SERCA2a Ca2+-ATPase | The EMBO Journal [link.springer.com]
- 7. Hemodynamic properties of a new-generation positive luso-inotropic agent for the acute treatment of advanced heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. boa.unimib.it [boa.unimib.it]
- 9. universalbiologicals.com [universalbiologicals.com]







- 10. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP -PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]
- To cite this document: BenchChem. [Istaroxime: A Luso-Inotropic Agent for Acute Heart Failure - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936440#discovery-and-development-of-istaroxime-as-a-luso-inotropic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com